molecular formula C11H11FN2S B13313113 3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

Cat. No.: B13313113
M. Wt: 222.28 g/mol
InChI Key: AVPQIXNKBWGGCG-UHFFFAOYSA-N
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Description

3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is a fluorinated aromatic amine derivative featuring a 1,3-thiazole ring linked via an ethyl group to the aniline nitrogen. The fluorine atom at the meta position of the benzene ring introduces electronegativity, influencing electronic distribution, solubility, and intermolecular interactions. This compound is of interest in medicinal and materials chemistry due to the thiazole moiety’s prevalence in bioactive molecules and the fluorine atom’s ability to modulate pharmacokinetic properties .

Properties

Molecular Formula

C11H11FN2S

Molecular Weight

222.28 g/mol

IUPAC Name

3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

InChI

InChI=1S/C11H11FN2S/c1-8(11-13-5-6-15-11)14-10-4-2-3-9(12)7-10/h2-8,14H,1H3

InChI Key

AVPQIXNKBWGGCG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Coupling with Aniline: The final step involves coupling the thiazole derivative with aniline under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is an organic compound that includes a fluorine atom, a thiazole ring, and an aniline moiety. It has several scientific research applications, including medicinal chemistry, material science, and biological studies.

Scientific Research Applications

  • Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as antimicrobial and anti-inflammatory properties.
  • Material Science: The compound can be used in the synthesis of advanced materials, including polymers and dyes.
  • Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

This compound contains a thiazole moiety, which is known for its diverse biological activities. The biological activity of this compound has potential pharmacological applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Antibacterial Activity

Thiazole derivatives have exhibited significant antibacterial properties. The presence of electron-withdrawing groups at specific positions on the phenyl ring was crucial for enhancing antibacterial potency against Gram-positive and Gram-negative bacteria. Compounds with fluorine substitutions demonstrated improved activity due to their ability to stabilize the interaction with bacterial targets.

CompoundMIC (µg/mL)Bacterial Strain
This compound16E. coli
4-Fluoro derivatives8S. aureus

Antifungal Activity

The antifungal activity of thiazole derivatives has also been documented. Compounds similar to this compound have shown effectiveness against various fungal strains, with minimum inhibitory concentrations (MICs) ranging from 16 to 78 µg/mL for common pathogens like Candida albicans and Fusarium oxysporum.

CompoundMIC (µg/mL)Fungal Strain
This compound24C. albicans
Other thiazole derivatives16F. oxysporum

Case Studies

A recent case study focused on the synthesis of a series of thiazole derivatives including this compound. These compounds were screened for their biological activities in vitro against various pathogens and cancer cell lines. The results indicated that the incorporation of specific substituents could lead to enhanced biological profiles.

  • Antimicrobial Evaluation: The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results with reduced MIC values compared to standard antibiotics.
  • Cytotoxicity Assays: Thiazole derivatives were evaluated for their ability to induce apoptosis in cancer cells, demonstrating significant potential as novel anticancer agents.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the fluorine atom can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs vary in substituents on the aniline ring or modifications to the thiazole-ethyl linkage. Below is a detailed analysis of key derivatives:

Substituent Variations on the Aniline Ring

3-Iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline (CAS 1465592-00-0)
  • Substituent : Iodine (meta position).
  • Molecular Weight : 330.19 g/mol (vs. ~252.29 g/mol for the fluorine analog).
  • The iodine atom’s weaker electronegativity compared to fluorine reduces electron-withdrawing effects, possibly diminishing hydrogen-bonding interactions. Applications: Iodo-substituted analogs are often intermediates in cross-coupling reactions, whereas fluorine derivatives are more common in drug design due to metabolic stability .
3-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline (CAS 1019587-44-0)
  • Substituent : Methyl group (meta position).
  • Key Differences :
    • The methyl group is electron-donating, increasing electron density on the aromatic ring, which may enhance susceptibility to electrophilic substitution.
    • Lower molecular weight (~237.34 g/mol) and reduced polarity compared to the fluorine analog could improve lipophilicity but reduce aqueous solubility .
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)aniline
  • Substituent : Trifluoromethyl (CF₃) group.
  • Molecular Weight : 300.34 g/mol.
  • Key Differences :
    • The CF₃ group is strongly electron-withdrawing, further deactivating the aromatic ring compared to fluorine.
    • Increased lipophilicity (logP ~3.5 estimated) may enhance membrane permeability but reduce solubility in polar solvents.
    • Thermal stability: CF₃ derivatives often exhibit higher melting points due to enhanced van der Waals interactions .

Modifications to the Thiazole Moiety

Physicochemical and Spectroscopic Properties

  • NMR Complexity : Fluorine’s strong spin-spin coupling (e.g., ¹⁹F-¹H) complicates ¹H NMR analysis, as seen in fluorinated benzamides . In contrast, methyl or trifluoromethyl substituents produce simpler splitting patterns.
  • IR Spectroscopy : Fluorine’s electronegativity shifts C-F stretching vibrations to ~1100–1000 cm⁻¹, distinct from C-I (~500 cm⁻¹) or C-CF₃ (~1250 cm⁻¹) bands .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties
3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline F (meta) ~252.29 Moderate electronegativity, improved metabolic stability, complex NMR
3-Iodo analog (CAS 1465592-00-0) I (meta) 330.19 High polarizability, cross-coupling utility, lower solubility
3-Methyl analog (CAS 1019587-44-0) CH₃ (meta) ~237.34 Electron-donating, higher lipophilicity, simpler NMR
3-Trifluoromethyl analog CF₃ (meta) 300.34 Strong electron-withdrawing, high thermal stability, low solubility

Research Implications

  • Drug Design : Fluorine and CF₃ analogs are prioritized for their metabolic resistance and target binding, while methyl derivatives serve as lipophilic leads.
  • Materials Science : Iodo-substituted compounds may facilitate conductive polymers via halogen-based interactions .
  • Synthetic Challenges : Fluorinated analogs require careful handling of corrosive reagents (e.g., HF), whereas iodinated derivatives demand palladium-catalyzed conditions .

Biological Activity

3-Fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is a compound that integrates a thiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The synthesis and structure-activity relationship (SAR) studies are also discussed to provide insights into how modifications influence biological efficacy.

Chemical Structure

The compound can be represented structurally as follows:

C9H10FN3S\text{C}_9\text{H}_{10}\text{F}\text{N}_3\text{S}

Antibacterial Activity

Thiazole derivatives have been reported to exhibit significant antibacterial properties. In a study evaluating various thiazole compounds, the presence of electron-withdrawing groups at specific positions on the phenyl ring was crucial for enhancing antibacterial potency against Gram-positive and Gram-negative bacteria. For instance, compounds with fluorine substitutions demonstrated improved activity due to their ability to stabilize the interaction with bacterial targets .

CompoundMIC (µg/mL)Bacterial Strain
This compound16E. coli
4-Fluoro derivatives8S. aureus

Antifungal Activity

The antifungal activity of thiazole derivatives has also been documented. Compounds similar to this compound have shown effectiveness against various fungal strains, with minimum inhibitory concentrations (MICs) ranging from 16 to 78 µg/mL for common pathogens like Candida albicans and Fusarium oxysporum. .

CompoundMIC (µg/mL)Fungal Strain
This compound24C. albicans
Other thiazole derivatives16F. oxysporum

Anticancer Activity

Research indicates that thiazole derivatives possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. A notable study demonstrated that modifications in the thiazole ring significantly influenced cytotoxicity against colon carcinoma cells (HCT-15), with IC50 values indicating potent activity .

CompoundIC50 (µg/mL)Cell Line
This compound5.0HCT-15
Other thiazole analogs1.98A-431

Anti-inflammatory Activity

The anti-inflammatory effects of thiazole derivatives were evaluated in vivo using carrageenan-induced paw edema models. Compounds similar to this compound exhibited significant inhibition of inflammation markers such as NF-kB activation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activities of thiazole derivatives are highly dependent on their structural features:

  • Electron-withdrawing groups : Enhance antibacterial and anticancer activities.
  • Substituent position : Modifications at ortho or para positions on the phenyl ring can significantly alter potency.

For example, compounds with a fluorine atom at the para position showed increased efficacy in both antibacterial and anticancer assays compared to their non-fluorinated counterparts .

Case Studies

A recent case study focused on the synthesis of a series of thiazole derivatives including this compound. These compounds were screened for their biological activities in vitro against various pathogens and cancer cell lines. The results indicated that the incorporation of specific substituents could lead to enhanced biological profiles:

  • Antimicrobial Evaluation : The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results with reduced MIC values compared to standard antibiotics.
  • Cytotoxicity Assays : Thiazole derivatives were evaluated for their ability to induce apoptosis in cancer cells, demonstrating significant potential as novel anticancer agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis likely involves a multi-step process, including:

  • Cyclization : Formation of the thiazole ring via reaction of a thiourea derivative with α-halo ketones or esters under reflux in solvents like DMF or acetic acid .
  • Substitution : Introduction of the fluorine atom via electrophilic fluorination (e.g., using Selectfluor) or nucleophilic displacement with KF in polar aprotic solvents.
  • Coupling : Amine alkylation or reductive amination to attach the thiazole-ethyl moiety to the fluorinated aniline core.
  • Optimization : Key parameters include temperature control (e.g., 80–120°C for cyclization), solvent polarity, and catalysts (e.g., p-toluenesulfonic acid for imine formation) .

Q. How can overlapping signals in the ¹H NMR spectrum of this compound be resolved?

  • Methodological Answer : Overlapping aromatic signals due to fluorine-thiazole coupling and anisotropic effects can be addressed via:

  • 2D NMR : HSQC or HMBC to correlate proton and carbon shifts, resolving ambiguities in the thiazole and aniline regions .
  • Variable Temperature NMR : Reducing signal broadening caused by dynamic processes (e.g., hindered rotation of the ethyl linker).
  • Decoupling Experiments : Selective irradiation of fluorine (¹⁹F) to simplify splitting patterns .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic effects of the fluorine and thiazole substituents on reactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO), revealing electron-withdrawing effects of fluorine (lowering HOMO energy) and the thiazole’s π-accepting nature .
  • Molecular Dynamics : Simulate solvent interactions to predict solubility or aggregation behavior.
  • Docking Studies : If targeting biological systems, model interactions with enzymes (e.g., kinases) leveraging the thiazole’s heterocyclic pharmacophore .

Q. How can contradictory crystallographic data (e.g., disordered thiazole rings) be resolved during structure refinement?

  • Methodological Answer :

  • SHELX Refinement : Apply restraints (e.g., SIMU/DELU) to manage disorder in the thiazole-ethyl moiety. Use TWIN commands if twinning is detected .
  • High-Resolution Data : Collect synchrotron data (<1.0 Å) to improve electron density maps.
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) to validate packing arrangements .

Q. What strategies mitigate side reactions during fluorination or thiazole ring formation?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the aniline NH with Boc or acetyl groups during fluorination to prevent electrophilic attack at the amine .
  • Catalytic Systems : Use Cu(I) or Pd(0) catalysts to enhance regioselectivity in thiazole synthesis.
  • In Situ Monitoring : Employ LC-MS or IR spectroscopy to track reaction progress and identify intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental UV-Vis spectra?

  • Methodological Answer :

  • Solvent Corrections : Use TD-DFT with implicit solvent models (e.g., PCM) to account for solvent effects on absorption bands.
  • Vibronic Coupling : Include Franck-Condon factors to explain broadening or shoulder peaks not captured by static calculations .
  • Experimental Validation : Compare with fluorinated/thiazole-containing analogs (e.g., 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]aniline) to benchmark spectral features .

Experimental Design Considerations

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate polar byproducts.
  • Recrystallization : Employ ethanol/water mixtures to exploit differential solubility of the fluorinated vs. non-fluorinated species .
  • HPLC : For high-purity batches, use reverse-phase C18 columns with acetonitrile/water + 0.1% TFA .

Safety and Handling

Q. What precautions are necessary when handling intermediates with reactive fluorine or thiazole groups?

  • Methodological Answer :

  • Fluorinated Reagents : Use gloveboxes for moisture-sensitive fluorination agents (e.g., DAST).
  • Thiazole Stability : Store under inert atmosphere (N₂/Ar) to prevent oxidation of the sulfur atom .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HF) with calcium carbonate before disposal .

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